6-Iodopteridin-4-ol
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Overview
Description
6-Iodopteridin-4-ol is a chemical compound belonging to the pteridine family, characterized by the presence of an iodine atom at the 6th position and a hydroxyl group at the 4th position of the pteridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodopteridin-4-ol typically involves the iodination of pteridin-4-ol. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a moderate level to ensure the selective iodination of the pteridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Iodopteridin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the 4th position can be oxidized to a ketone or reduced to a methyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the hydroxyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pteridines, ketones, and reduced derivatives, which can be further utilized in various chemical syntheses.
Scientific Research Applications
6-Iodopteridin-4-ol has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex pteridine derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pteridines.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Iodopteridin-4-ol involves its interaction with specific molecular targets, such as enzymes that utilize pteridine cofactors. The iodine atom and hydroxyl group play crucial roles in binding to the active sites of these enzymes, thereby modulating their activity. The compound can also participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloropteridin-4-ol
- 6-Bromopteridin-4-ol
- 6-Fluoropteridin-4-ol
Uniqueness
6-Iodopteridin-4-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it a valuable compound for studying steric and electronic effects in chemical and biological systems.
Properties
CAS No. |
1260859-55-9 |
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Molecular Formula |
C6H3IN4O |
Molecular Weight |
274.02 g/mol |
IUPAC Name |
6-iodo-3H-pteridin-4-one |
InChI |
InChI=1S/C6H3IN4O/c7-3-1-8-5-4(11-3)6(12)10-2-9-5/h1-2H,(H,8,9,10,12) |
InChI Key |
JIHPWXFQJJWWFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=O)NC=NC2=N1)I |
Origin of Product |
United States |
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